molecular formula C20H29N3O4S B12744243 Darunavir metabolite M6 CAS No. 1809097-04-8

Darunavir metabolite M6

Cat. No.: B12744243
CAS No.: 1809097-04-8
M. Wt: 407.5 g/mol
InChI Key: SKPOYGHDPSYYLM-RBUKOAKNSA-N
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Description

Darunavir metabolite M6 is a significant compound derived from the metabolism of Darunavir, a protease inhibitor used in the treatment of HIV-1 infection. Darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The metabolite M6 is one of the several metabolites formed during this process and plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Darunavir.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Darunavir metabolite M6 involves the incubation of Darunavir in human liver microsomes fortified with NADPH. This process is typically carried out at 37°C for varying time intervals . The reaction conditions include the use of high-resolution liquid chromatography and mass spectrometry for the identification and profiling of the metabolite .

Industrial Production Methods: Industrial production methods for Darunavir and its metabolites, including M6, involve advanced techniques such as high-resolution accurate mass spectrometry (HRAM MS) and ultra-high-performance liquid chromatography (UHPLC). These methods ensure the efficient and rapid identification and quantification of the metabolites .

Chemical Reactions Analysis

Types of Reactions: Darunavir metabolite M6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the metabolic transformation of Darunavir in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NADPH, which acts as a cofactor in the enzymatic reactions. The conditions typically involve incubation at physiological temperatures (37°C) and the use of human liver microsomes .

Major Products Formed: The major products formed from the reactions involving this compound include various oxidized and reduced forms of the parent compound. These products are crucial for understanding the metabolic pathways and the pharmacological effects of Darunavir .

Comparison with Similar Compounds

Darunavir metabolite M6 can be compared with other similar compounds such as other HIV protease inhibitors. These include compounds like Ritonavir and Lopinavir, which also inhibit the HIV-1 protease enzyme . Darunavir and its metabolites, including M6, have a higher genetic barrier to resistance and are effective against a broader range of HIV-1 strains . This makes this compound unique in its efficacy and therapeutic potential.

List of Similar Compounds:
  • Ritonavir
  • Lopinavir
  • Atazanavir
  • Saquinavir

Properties

CAS No.

1809097-04-8

Molecular Formula

C20H29N3O4S

Molecular Weight

407.5 g/mol

IUPAC Name

4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C20H29N3O4S/c1-20(2,25)14-23(28(26,27)17-10-8-16(21)9-11-17)13-19(24)18(22)12-15-6-4-3-5-7-15/h3-11,18-19,24-25H,12-14,21-22H2,1-2H3/t18-,19+/m0/s1

InChI Key

SKPOYGHDPSYYLM-RBUKOAKNSA-N

Isomeric SMILES

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N)O

Canonical SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N)O

Origin of Product

United States

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